molecular formula C16H17ClN2O3S2 B11161248 Ethyl 2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11161248
M. Wt: 384.9 g/mol
InChI Key: UGFNGSPQQIEIDG-UHFFFAOYSA-N
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Description

ETHYL 2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with a nucleophile.

    Formation of the Amide Bond: The amide bond can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

ETHYL 2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and chlorophenyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{3-[(4-BROMOPHENYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-{3-[(4-METHOXYPHENYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C16H17ClN2O3S2

Molecular Weight

384.9 g/mol

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H17ClN2O3S2/c1-3-22-15(21)14-10(2)18-16(24-14)19-13(20)8-9-23-12-6-4-11(17)5-7-12/h4-7H,3,8-9H2,1-2H3,(H,18,19,20)

InChI Key

UGFNGSPQQIEIDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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